3-[(3-Pyridinylmethyl)amino]propanohydrazide
Overview
Description
Scientific Research Applications
Supramolecular Anion Recognition
The synthesis of 3-amino-[1,2,4]-triazolo[4,3-a]pyridines from thiosemicarbazides, which are derivatives of 2-hydrazino pyridine, demonstrates the role of supramolecular anion recognition in facilitating chemical reactions. This process is essential in the one-pot synthesis of these compounds, highlighting the application in medicinal chemistry and drug design (Pandurangan et al., 2017).
Synthesis of Novel Compounds with Antimicrobial and Antioxidant Activity
The synthesis and evaluation of antimicrobial and antioxidant activities of novel 2-amino-pyridine-3-carbonitrile and 2-amino-4H-pyran-3-carbonitrile derivatives, including pyridine analogs, highlight their potential application in developing new antimicrobial agents and antioxidants (Lagu & Yejella, 2020).
Biological Activity in Cancer Research
A study on 3- and 5-amino derivatives of pyridine-2-carboxaldehyde thiosemicarbazone, a structurally modified analogue, shows significant inhibition of ribonucleotide reductase activity and antineoplastic activity. This highlights its application in cancer research, particularly in exploring therapeutic options for leukemia (Liu et al., 1996).
Interaction with DNA and Antimicrobial Activity
Research on the interaction of silver(I) complexes with DNA and their antimicrobial activity, using pyridine-based ligands, underscores the application of such compounds in studying DNA interactions and developing antimicrobial agents (Abu-Youssef et al., 2010).
Synthesis of Organosilicon Compounds
The synthesis of 2-{[3-(Triethoxysilyl)propyl]amino}pyridine derivatives and their use in forming cross-linked organosilicon polymers show the significance of these compounds in materials science, particularly in the development of novel polymers (Belousova et al., 2001).
Novel Kinase-Focused Library
The development of a novel kinase-focused library using 3-amino-1H-pyrazolo[4,3-c]pyridin-4(5H)-ones, which have potential as a heteroaromatic scaffold for drug discovery, particularly in kinase enzyme targeting, indicates the application in pharmacological research (Smyth et al., 2010).
Properties
IUPAC Name |
3-(pyridin-3-ylmethylamino)propanehydrazide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N4O/c10-13-9(14)3-5-12-7-8-2-1-4-11-6-8/h1-2,4,6,12H,3,5,7,10H2,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AAFLSWRTWXIYPT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)CNCCC(=O)NN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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